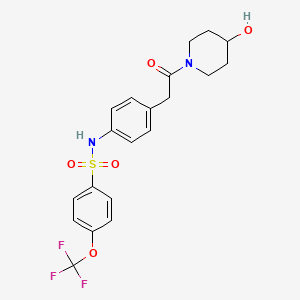

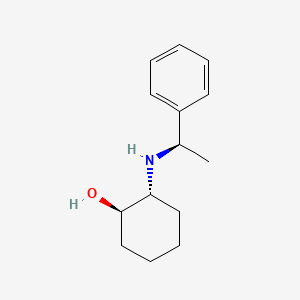

(1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol, also known as 1R,2R-PEC, is a synthetic cyclic amine compound that has been used in a wide range of scientific research applications. It is a chiral molecule that can exist in two stereoisomeric forms, (1R,2R) and (1S,2S). The (1R,2R) form is the most common form of 1R,2R-PEC and is the focus of 1R,2R-PEC has been studied for its potential use in medicinal chemistry, drug delivery, and other forms of research. This paper will discuss the synthesis method for 1R,2R-PEC, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis Applications

One notable application is in the field of asymmetric synthesis. For instance, the compound has been involved in the hydroboration of derivatives leading to diastereomeric mixtures of 3,4-diaminocyclohexanol derivatives. This process is significant for its role in producing optically pure compounds, which are crucial in various chemical syntheses and pharmaceutical applications (Savoia, Grilli, & Gualandi, 2010).

Catalytic Activity and Enantioselectivity

Another area of research involves its role in catalytic activities, particularly in enantioselective additions. A study demonstrated the use of derivatives synthesized from (R)-1-phenylethylamine as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, highlighting the stereochemical control and high enantioselectivity achieved in these reactions (Asami et al., 2015).

Material Science and Catalysis

In material science and catalysis, derivatives of "(1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol" have been explored for their potential in promoting selective chemical reactions. For example, research into the selective hydrogenation of lignin-derived phenols to alkyl cyclohexanols over a bifunctional catalyst showcases the relevance of such compounds in developing sustainable chemical processes, bridging the gap between organic chemistry and green chemistry applications (Xu et al., 2016).

Analytical Chemistry Applications

In analytical chemistry, the compound has contributed to the development of sensitive chiral fluorescent conversion reagents. This advancement has facilitated the enantiomeric separation and detection of chiral branched fatty acids at extremely low concentrations, underscoring the compound's utility in sophisticated analytical techniques (Akasaka & Ohrui, 1999).

Propiedades

IUPAC Name |

(1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14(13)16/h2-4,7-8,11,13-16H,5-6,9-10H2,1H3/t11-,13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCFBNYPXMBDES-MRVWCRGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N[C@@H]2CCCC[C@H]2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2877202.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2877206.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2877211.png)

![5,5-Dimethyl-2-[(3-pyridinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B2877212.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2877213.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2877216.png)

![2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877217.png)

![1-(4-Phenylpiperazino)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2877219.png)